molecular formula C14H17FO3 B1327803 Ethyl 6-(2-fluorophenyl)-6-oxohexanoate CAS No. 898753-38-3

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Cat. No. B1327803
M. Wt: 252.28 g/mol
InChI Key: AIBGXZVPIZYRLI-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 6-(2-fluorophenyl)-6-oxohexanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The “2-fluorophenyl” part indicates the presence of a phenyl (benzene) ring with a fluorine atom attached. The “6-oxohexanoate” part suggests a six-carbon chain with a ketone (C=O) functional group .


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzene ring (from the phenyl group) attached to a six-carbon chain (from the hexanoate part) with a ketone functional group and an ester functional group. The exact structure would depend on the positions of these groups on the chain .


Physical And Chemical Properties Analysis

Physical and chemical properties would include things like melting point, boiling point, solubility, and reactivity. These would need to be determined experimentally for each specific compound .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and similar compounds have been synthesized and characterized using various analytical techniques like FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction. These compounds are of interest due to their unique crystal structures and potential applications in molecular engineering and material science (Sapnakumari et al., 2014).

Biological Evaluation and Molecular Docking

  • Derivatives of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate have been explored for their cytotoxic activity against various human cancer cell lines. These compounds showed potent inhibitory activity towards specific tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).

Asymmetric Reduction Studies

  • Asymmetric reduction of compounds similar to Ethyl 6-(2-fluorophenyl)-6-oxohexanoate using specific fungi like Rhizopus species has been studied. This research has implications in the field of enantioselective synthesis, which is crucial for the production of optically active pharmaceuticals (Salvi & Chattopadhyay, 2006).

Antisepsis Agent Synthesis

  • Ethyl 6-(2-fluorophenyl)-6-oxohexanoate derivatives have been synthesized as potential antisepsis agents. These compounds show promise in the development of new antimicrobial and antiseptic drugs, highlighting their importance in medical chemistry (Yamada et al., 2006).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s hard to provide detailed safety information .

properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBGXZVPIZYRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645632
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

CAS RN

898753-38-3
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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